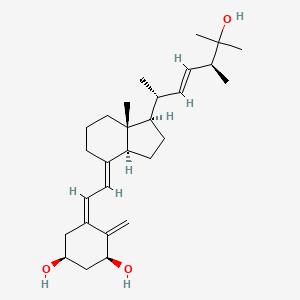

1-alpha,25-Dihydroxy-3-epi-vitamin D2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-alpha,25-Dihydroxy-3-epi-vitamin D2 (1-α,25-(OH)2D2) is a synthetic form of vitamin D2 that is used in laboratory experiments to study its effects on biological systems. Vitamin D2 is an important hormone for calcium and phosphorus homeostasis, and 1-α,25-(OH)2D2 is a potent form of this hormone that has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

1-α,25-(OH)2D2 has been used in a variety of scientific research applications, including studies of its effects on calcium and phosphorus homeostasis, its role in cellular differentiation, and its ability to modulate gene expression. It has also been studied for its potential therapeutic applications, such as in the treatment of bone diseases and cancers.

Mécanisme D'action

Target of Action

The primary target of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 is the Vitamin D Nuclear Receptor (VDR) . VDR is a ligand-dependent transcription regulator . The interaction of this compound with VDR plays a crucial role in its biological activity .

Mode of Action

This compound exerts its biological activity by binding to its cognate VDR . The binding of this compound to VDR leads to specific adaptation of the ligand-binding pocket . The 3-epimer maintains the number of hydrogen bonds by an alternative water-mediated interaction to compensate for the abolished interaction with Ser278 .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the C3-epimerization pathway . This pathway produces an active metabolite with similar biochemical and biological properties to those of 1-alpha,25-Dihydroxyvitamin D3 .

Pharmacokinetics

It is noted that this compound has high metabolic stability , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The result of the action of this compound is tissue-specific and exhibits the lowest calcemic effect compared to that induced by 1-alpha,25-Dihydroxyvitamin D3 . Its biological activity in primary human keratinocytes and biochemical properties are comparable to 1-alpha,25-Dihydroxyvitamin D3 .

Action Environment

Given its high metabolic stability , it can be inferred that this compound may exhibit significant biological activity under various environmental conditions.

Avantages Et Limitations Des Expériences En Laboratoire

1-α,25-(OH)2D2 has several advantages for use in laboratory experiments, including its stability, its ability to penetrate cell membranes, and its ability to bind to the VDR. However, it also has several limitations, including its short half-life and its potential to cause cell toxicity.

Orientations Futures

1-α,25-(OH)2D2 has a number of potential future applications, including its use in the treatment of bone diseases, cancers, and other diseases. It could also be used in the development of new drugs and in the study of the mechanisms of action of existing drugs. Additionally, it could be used in the study of the role of the VDR in gene expression and cellular differentiation, as well as in the study of the effects of vitamin D on human health.

Méthodes De Synthèse

1-α,25-(OH)2D2 is synthesized from ergosterol, a sterol found in fungi, by a process of epimerization and oxidation. The epimerization process involves the conversion of ergosterol to ergocalciferol (vitamin D2) and the oxidation process involves the conversion of ergocalciferol to 1-α,25-(OH)2D2. The synthesis of 1-α,25-(OH)2D2 is typically done using a combination of chemical reagents and enzymatic reactions.

Analyse Biochimique

Biochemical Properties

1-alpha,25-Dihydroxy-3-epi-vitamin D2 is involved in several biochemical reactions. It exerts its biological activity by binding to the vitamin D nuclear receptor, a ligand-dependent transcription regulator. This interaction leads to the modulation of gene expression. The compound interacts with various enzymes, proteins, and other biomolecules, including the vitamin D receptor, which is crucial for its function. The nature of these interactions involves hydrogen bonding and other non-covalent interactions that stabilize the receptor-ligand complex .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In primary human keratinocytes, the compound has been shown to modulate the expression of genes involved in cell proliferation and differentiation. It also impacts calcium homeostasis and immune function, highlighting its broad range of cellular effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the vitamin D receptor. This binding induces conformational changes in the receptor, allowing it to interact with specific DNA sequences and regulate gene transcription. The compound’s interaction with the receptor is characterized by hydrogen bonding and water-mediated interactions, which compensate for the abolished interaction with certain amino acid residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits high metabolic stability, which contributes to its sustained biological activity. Studies have shown that it maintains its activity over extended periods, with minimal degradation. Long-term effects on cellular function include sustained modulation of gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modulates gene expression and cellular processes without causing adverse effects. At high doses, it may induce toxic effects, including hypercalcemia and other metabolic disturbances. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its activation and function. The compound’s metabolism includes hydroxylation and other modifications that enhance its biological activity. These metabolic pathways are crucial for its role in regulating calcium homeostasis and other physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate its localization to target tissues and cells, where it exerts its biological effects. The compound’s distribution is influenced by its binding affinity to the vitamin D receptor and other cellular components .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that the compound reaches its target sites within the cell, where it can effectively modulate gene expression and cellular processes .

Propriétés

IUPAC Name |

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHBRQAEXKACO-WRCFSYAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)

![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)